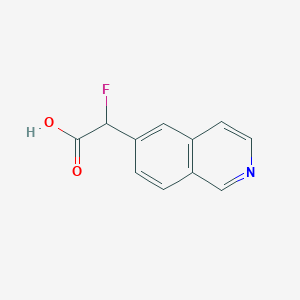

2-Fluoro-2-(isoquinolin-6-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-fluoro-2-isoquinolin-6-ylacetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H,(H,14,15) |

InChI Key |

PXDVUSBVHZZYJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid and Its Analogs

General Synthetic Routes to α-Fluoro Carboxylic Acids

The introduction of a fluorine atom at the α-position of a carboxylic acid is a crucial transformation in medicinal chemistry. Several robust methods have been developed for this purpose, ranging from electrophilic fluorination to nucleophilic displacement.

One prominent strategy involves the direct fluorination of an enolate or its equivalent. Silyl (B83357) ketene (B1206846) acetals, derived from the corresponding carboxylic acids or esters, are common intermediates that can be fluorinated using an electrophilic fluorine source. researchgate.net Reagents such as Selectfluor® (F-TEDA-BF4) are widely used due to their relative safety and efficacy. researchgate.net This method allows for the direct formation of the α-fluoro-α-arylcarboxylic acid from a bis-silyl ketene acetal (B89532) intermediate. researchgate.net

Another approach is the electrophilic fluorination of ketene acetals using acetyl hypofluorite (B1221730) (AcOF), which can be generated directly from elemental fluorine. nih.govorganic-chemistry.org This technique is particularly effective and avoids issues like elimination or rearrangement that can plague nucleophilic fluorination methods. nih.govorganic-chemistry.org It is versatile enough to be applied to α- and β-branched carboxylic acid derivatives. nih.gov

Silver-catalyzed decarboxylative fluorination offers an alternative pathway. This method utilizes malonic acid derivatives as starting materials, providing access to α-fluorocarboxylic acids through the judicious choice of reaction conditions. organic-chemistry.org A divergent strategy for the fluorination of phenylacetic acid derivatives has also been reported, where a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine can lead to either decarboxylative fluorination or the desired α-fluoro-α-arylcarboxylic acids depending on the solvent system. organic-chemistry.org

Table 1: Selected Methods for the Synthesis of α-Fluoro Carboxylic Acids

| Method | Key Reagents | Substrate Example | Key Features |

|---|---|---|---|

| Direct Fluorination of Silyl Ketene Acetals | Selectfluor®, LiHMDS, TBSCl | α-Arylcarboxylic acid | High yield, uses inexpensive fluorinating agent. researchgate.net |

| Fluorination with Acetyl Hypofluorite | Acetyl Hypofluorite (AcOF) | Ketene acetal from ester | Circumvents problems of nucleophilic fluorination; fast reaction. nih.govorganic-chemistry.org |

| Ag-Catalyzed Decarboxylative Fluorination | Ag(I) catalyst, Selectfluor® | Malonic acid derivative | Tunable chemoselectivity based on conditions. organic-chemistry.org |

| Photoredox-Catalyzed Carbofluorination | Organic photocatalyst, Selectfluor®, Alkyltrifluoroborate | Dehydroalanine derivative | Mild, metal-free conditions for α-fluoro-α-amino acids. nih.gov |

Synthetic Approaches to the Isoquinolin-6-yl Subunit

The isoquinoline (B145761) scaffold is a common motif in natural products and pharmaceuticals. thieme-connect.de Its synthesis has been extensively studied, with both classical and modern methods available for constructing the bicyclic ring system.

Classical methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative. While powerful, achieving specific substitution patterns, such as at the C-6 position, can require multi-step syntheses of the starting materials.

More recently, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as highly efficient and regioselective methods for isoquinoline synthesis. organic-chemistry.org For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an alkyne, allows for the rapid assembly of multisubstituted isoquinolines in a one-pot reaction. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without an external oxidant. organic-chemistry.org Palladium-catalyzed cascade reactions also provide versatile entries into the isoquinoline core. nih.gov

Table 2: Overview of Synthetic Reactions for Isoquinoline Formation

| Reaction Name | Precursors | Catalyst/Reagents | Description |

|---|---|---|---|

| Bischler-Napieralski Reaction | β-Phenylethylamide | POCl₃, P₂O₅ | Acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline, followed by oxidation. |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Condensation and cyclization to form a tetrahydroisoquinoline. mdpi.com |

| Rh(III)-Catalyzed C-H Annulation | Aryl Ketoxime, Alkyne | [RhCp*Cl₂]₂ | C-H activation and cyclization to directly form substituted isoquinolines. organic-chemistry.org |

| Pd-Catalyzed Cascade Reaction | Allenamide, Aldehyde | Palladium catalyst | Carbopalladation followed by allylic alkylation to form isoquinolinones. nih.gov |

Strategies for Coupling the Fluoroacetic Acid and Isoquinoline Moieties

The final construction of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid involves forming a bond between the C-6 position of the isoquinoline ring and the α-carbon of the fluoroacetic acid moiety. This can be envisioned through several disconnection strategies.

While not leading directly to the target acid, the formation of related amides and esters is a fundamental coupling strategy. If a suitable precursor, such as 6-aminoisoquinoline (B57696) or 6-hydroxyisoquinoline, were available, it could be coupled with a protected α-fluoroacetic acid derivative. The carboxylic acid would first be activated using standard coupling agents like carbodiimides (e.g., DCC, EDC) or by conversion to an acid chloride. researchgate.net This would form an amide or ester linkage, respectively. Subsequent manipulation of the isoquinoline ring or other functional groups would be necessary to arrive at the final target structure. Continuous flow methodologies have also been developed for the synthesis of α-functionalized esters and amides from carboxylic acids, demonstrating a scalable approach. acs.org

The most direct approach to the target molecule's carbon skeleton is through a carbon-carbon bond-forming reaction. Modern cross-coupling reactions are ideally suited for this purpose. This strategy would typically involve a pre-functionalized isoquinoline, such as 6-bromoisoquinoline (B29742), and a nucleophilic or organometallic partner derived from fluoroacetic acid.

A plausible route is a Suzuki cross-coupling reaction. rsc.org This would involve reacting 6-bromoisoquinoline with a boronic acid or ester derivative of fluoroacetic acid, such as (pinacolato)boryl-fluoroacetic acid ester, in the presence of a palladium catalyst and a base. Other cross-coupling reactions like the Stille (using an organotin reagent), Negishi (using an organozinc reagent), or Heck reaction could also be considered, depending on the stability and availability of the required fluoroacetate-derived organometallic reagent.

Regioselective and Chemoselective Synthetic Considerations at the Isoquinoline C-6 Position

Achieving functionalization specifically at the C-6 position of the isoquinoline ring is a significant synthetic challenge that requires careful consideration of regioselectivity. The electronic nature of the isoquinoline ring, with its electron-withdrawing nitrogen atom, dictates its reactivity. Electrophilic aromatic substitution is difficult and typically occurs on the benzene (B151609) ring, but often yields mixtures of C-5 and C-8 isomers. Nucleophilic attack is favored at C-1.

Therefore, directed functionalization is often necessary to achieve C-6 selectivity. One powerful approach is directed ortho-metalation (DoM), although this typically directs functionalization to positions adjacent to the directing group (e.g., C-1 or C-3).

For positions on the carbocyclic ring like C-6, transition metal-catalyzed C-H functionalization has become the method of choice. nih.gov These reactions can be directed by a pre-installed functional group on the molecule, or they can proceed based on the inherent electronic and steric properties of the substrate and catalyst. For instance, palladium-catalyzed direct arylation of related heterocyclic systems like 7-azaindole (B17877) N-oxide has shown high regioselectivity at the C-6 position. nih.gov Similarly, a regioselective hydrosilylation of quinolines has been shown to produce C-6 silylated products, which can then be used in further cross-coupling reactions. nih.gov The synthesis of a specific precursor, such as 6-bromoisoquinoline, often relies on building the ring from a pre-brominated starting material, such as 4-bromo-2-methylbenzaldehyde, to ensure the correct regiochemistry from the outset.

One-Pot and Multicomponent Reaction (MCR) Approaches to Related Scaffolds

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) are highly desirable. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents.

Several one-pot syntheses for isoquinoline derivatives have been reported. A three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), provides rapid access to multisubstituted isoquinolines. organic-chemistry.org Chemoenzymatic one-pot processes have also been developed for the synthesis of tetrahydroisoquinolines, combining an enzymatic oxidation step with a subsequent Pictet-Spengler reaction. mdpi.com Furthermore, palladium-catalyzed C-H arylation has been utilized in a one-pot reaction to generate N-fused isoquinoline derivatives. rsc.org

MCRs, such as the Strecker reaction, are powerful tools for building molecular complexity. The Strecker synthesis of α-amino nitriles from an aldehyde, an amine, and a cyanide source is a classic MCR. nih.gov While not directly applicable to the synthesis of the target α-fluoro acid, conceptually similar MCRs could be designed to assemble the core structure. For example, a reaction involving a functionalized benzaldehyde, a source of the fluoroacetate (B1212596) moiety, and an ammonia (B1221849) equivalent could potentially construct a related isoquinoline precursor in a single step.

Catalytic Systems and Reagents in Fluoro-Isoquinoline Acetic Acid Synthesis

The synthesis of α-fluoro-α-heteroaryl acetic acids, such as this compound, leverages advanced catalytic systems designed to precisely install a fluorine atom at the α-carbon. These methodologies often rely on transition metal catalysis to activate the substrate and a suitable fluorine source. The primary strategies involve the direct fluorination of an activated acetic acid derivative or the functionalization of a C-H bond.

Transition Metal-Catalyzed Electrophilic Fluorination

A prominent strategy for the synthesis of α-fluoro-α-aryl acetic acid derivatives involves the use of chiral transition metal complexes to catalyze an enantioselective fluorination. These systems typically activate the carboxylic acid derivative, facilitating the attack of an electrophilic fluorinating agent.

Pioneering work in this area has utilized palladium and nickel catalysts featuring chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In these systems, the α-aryl acetic acid derivative, often an N-acyl thiazolidinone or similar activated form, coordinates to the metal center. This coordination increases the acidity of the α-proton, promoting the formation of a metal enolate. nih.gov This chiral enolate then reacts with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), to yield the α-fluorinated product with high enantioselectivity. nih.govescholarship.org For these reactions to be efficient, additives like a non-nucleophilic base (e.g., 2,6-lutidine) and a silyl triflate are often essential to promote enolization and enhance the reactivity of the fluorinating agent. nih.gov

A related dual-activation strategy has been developed for the α-fluorination of acid chlorides. This method employs a combination of a chiral nucleophilic catalyst and an achiral transition metal complex (e.g., from palladium or nickel) to generate a dually activated ketene enolate. nih.govrsc.org This highly reactive intermediate is then efficiently trapped by an electrophilic fluorinating reagent like NFSI. A key advantage of this approach is that the resulting α-fluoro intermediate can be captured in-situ by a wide range of nucleophiles, allowing for the direct synthesis of various α-fluoro carboxylic acid derivatives, including esters and amides. nih.gov

| Catalyst System | Substrate Type | Fluorinating Reagent | Key Additives | Reference |

|---|---|---|---|---|

| NiCl₂-(S)-BINAP | α-Aryl Acetic Acid Thiazolidinone | NFSI | 2,6-Lutidine, Triethylsilyl triflate | nih.gov |

| Cationic Palladium-(R)-BINAP Complex | β-Ketoesters | NFSI | - | nih.govescholarship.org |

| Quinidine (chiral nucleophile) + Ni(II) or Pd(II) source | Acid Chlorides | NFSI | Hunig's base | rsc.org |

Palladium-Catalyzed C-H Bond Fluorination

Direct fluorination of C(sp³)–H bonds represents a highly efficient and atom-economical approach. While challenging, palladium-catalyzed methods have been developed for the directed fluorination of C-H bonds at positions activated by a nearby functional group. For instance, the fluorination of 8-methylquinoline (B175542) derivatives demonstrates the feasibility of using a palladium catalyst to functionalize a benzylic C-H bond. researchgate.netnih.govnih.gov This type of reaction typically involves a Pd(II) catalyst that coordinates to the nitrogen of the quinoline (B57606) ring, directing the C-H activation at the methyl group. The resulting palladacycle is then oxidized to a high-valent Pd(IV) species by an oxidant, which subsequently undergoes reductive elimination to form the C-F bond. researchgate.net

While this has been demonstrated on a methyl group, similar principles could be applied to the α-position of an acetic acid side chain attached to a directing group. Research has also shown the direct, site-selective fluorination of unactivated sp³ carbons in aliphatic amides using a palladium acetate (B1210297) catalyst and Selectfluor as the fluorine source. acs.org This highlights the potential for directing-group-assisted C-H activation/fluorination of the (isoquinolin-6-yl)acetic acid backbone.

| Catalyst | Directing Group/Substrate | Fluoride (B91410) Source | Oxidant/Key Reagents | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 8-Methylquinoline | AgF (Nucleophilic) | PhI(OPiv)₂ | nih.gov |

| Pd(OAc)₂ | Aliphatic Amides (Bidentate Ligand Directed) | Selectfluor (Electrophilic) | Fe(OAc)₂ (additive) | acs.org |

Fluorinating Reagents

The choice of the fluorinating reagent is critical and depends on the catalytic cycle. Reagents are broadly classified as either electrophilic ("F⁺") or nucleophilic ("F⁻") sources. tcichemicals.comacsgcipr.org

Electrophilic Fluorinating Reagents: These reagents contain a fluorine atom bound to an electron-withdrawing group, giving it a partial positive charge. They are commonly used in conjunction with transition metal catalysts that form enolate intermediates. N-fluorodibenzenesulfonimide (NFSI) and Selectfluor are the most prevalent reagents in this class due to their stability, effectiveness, and relatively safe handling. nih.govacs.org

Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride anion. While less common in direct α-fluorination of acetic acids via enolate chemistry, they are essential in C-H activation pathways where the fluoride is introduced to the metal center before reductive elimination. nih.gov Simple metal salts like silver fluoride (AgF) and cesium fluoride (CsF) are often used, though their low solubility and high basicity can be challenging. nih.govacsgcipr.org Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives are powerful nucleophilic deoxofluorinating agents but are typically used for converting alcohols to fluorides. tcichemicals.com

| Reagent Name | Abbreviation | Type | Typical Application | Reference |

|---|---|---|---|---|

| N-Fluorodibenzenesulfonimide | NFSI | Electrophilic | Fluorination of metal enolates | nih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Oxidant and fluorine source in C-H fluorination | acs.org |

| Silver(I) Fluoride | AgF | Nucleophilic | Fluoride source in Pd-catalyzed C-H fluorination | nih.gov |

| Cesium Fluoride | CsF | Nucleophilic | Fluoride source in Pd-catalyzed C-H fluorination | nih.govacsgcipr.org |

| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Deoxofluorination of alcohols | tcichemicals.com |

Elucidation of Reaction Mechanisms in the Synthesis of 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid

Mechanistic Pathways of α-Fluorination in Carboxylic Acid Derivatives

The introduction of a fluorine atom alpha to a carbonyl group is a pivotal step in the synthesis of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid. The primary mechanistic routes for this transformation involve the generation of an enolate or a related nucleophilic intermediate, which then reacts with an electrophilic fluorine source.

One common approach is the fluorination of a ketene (B1206846) enolate. This can be achieved through a dual-catalyst system, where a chiral nucleophile and an achiral transition metal complex work in tandem to activate an acid chloride precursor. nih.gov The proposed mechanism involves the formation of a dually activated ketene enolate, which is then efficiently fluorinated by an electrophilic reagent like N-fluorodibenzene-sulfonimide (NFSi). nih.gov The reaction proceeds through an acyl ammonium (B1175870) salt intermediate, which can then be quenched with water to yield the desired α-fluoro carboxylic acid. nih.gov

Alternatively, direct fluorination of carboxylic acids can be achieved using various deoxyfluorination reagents. researchgate.netbeilstein-journals.org For instance, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) can convert carboxylic acids to acyl fluorides. Mechanistic studies suggest two potential pathways: one involving the formation of a thioester intermediate and another proceeding through a thioic anhydride (B1165640) species generated from the reaction of the carboxylic acid with thiocarbonyl difluoride. beilstein-journals.org Another method involves a divergent strategy using Selectfluor and 4-(dimethylamino)pyridine. In non-aqueous conditions, this system favors the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

Silver-catalyzed decarboxylative fluorination presents another pathway, particularly from malonic acid derivatives, using reagents like SELECTFLUOR®. This method proceeds through a radical mechanism involving a silver(III)-mediated single-electron transfer followed by a fluorine atom transfer. researchgate.net

Table 1: Selected Electrophilic Fluorinating Reagents and Their Applications This table is interactive. Users can sort columns to compare reagents.

| Reagent Name | Abbreviation | Typical Substrate | Mechanistic Feature |

|---|---|---|---|

| N-Fluorodibenzenesulfonimide | NFSi | Ketene enolates, Enolates | Electrophilic fluorine source, reacts with nucleophilic carbon centers. nih.gov |

| Selectfluor® | F-TEDA-BF4 | Alkenes, Enolates, Carboxylic Acids | Electrophilic fluorine source, often involved in radical pathways with a catalyst. researchgate.net |

| Acetyl Hypofluorite (B1221730) | AcOF | Ketene acetals | Circumvents issues of elimination and rearrangement common in nucleophilic fluorinations. organic-chemistry.org |

Mechanisms of Isoquinoline (B145761) Functionalization and Coupling Reactions

The synthesis of the isoquinoline core and its subsequent functionalization at the C-6 position are crucial for constructing the target molecule. Traditional methods for forming the isoquinoline ring system include the Bischler–Napieralski and Pictet-Spengler syntheses. pharmaguideline.comwikipedia.org The Bischler–Napieralski reaction involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid, forming a 3,4-dihydroisoquinoline, which is then dehydrogenated. pharmaguideline.comwikipedia.org

Modern synthetic approaches often rely on transition-metal-catalyzed C-H activation and cross-coupling reactions, which offer high efficiency and regioselectivity. mdpi.comnih.gov Rhodium(III)-catalyzed C-H activation, for example, is a powerful tool for building functionalized isoquinolones and isoquinolines. nih.govresearchgate.net The mechanism typically involves the coordination of a directing group (like an oxime or amide) to the rhodium center, followed by ortho-C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes insertion with an alkyne and subsequent reductive elimination to afford the annulated product. nih.gov

Palladium-catalyzed reactions are also widely used for the functionalization of the isoquinoline skeleton. mdpi.com For instance, a Suzuki reaction could be employed to couple an isoquinoline derivative bearing a triflate group at the C-6 position with a suitable boron-containing coupling partner. nih.gov Similarly, Sonogashira coupling can introduce alkyne functionalities. nih.gov These reactions proceed through a standard catalytic cycle involving oxidative addition of the palladium catalyst to the isoquinoline halide/triflate, transmetalation with the organoboron/organocopper reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

Kinetic and Thermodynamic Control in Key Synthetic Steps

The outcome of the synthesis is heavily influenced by kinetic and thermodynamic factors at each key stage. In α-fluorination, the reaction conditions can dictate the stereoselectivity and product distribution. For instance, kinetic studies on the electrophilic fluorination of steroid enol esters have shown that the rate of reaction is dependent on the choice of the N-F reagent and can be influenced by additives like methanol (B129727) or water. nih.govnih.gov The formation of one diastereomer over another can be controlled by performing the reaction at low temperatures, favoring the kinetically controlled product which forms via the lower energy transition state. In some cases, an initially formed kinetic product can be epimerized to the more thermodynamically stable isomer under acidic conditions. nih.govnih.gov

Role of Intermediates and Transition States in Product Formation

The structure and stability of intermediates and transition states are fundamental to understanding the reaction pathways. In the dual-catalysis system for α-fluorination, a key intermediate is the metal-bound zwitterionic ketene enolate. nih.gov The geometry of this intermediate, dictated by the catalyst and ligands, determines the facial selectivity of the subsequent attack by the electrophilic fluorine source. The fluorination step proceeds through a transition state where the fluorine is delivered to one face of the enolate, leading to the formation of an acyl ammonium salt which is then hydrolyzed. nih.gov

Mechanistic Implications of Catalyst and Reagent Selection

The choice of catalysts and reagents is the most critical factor in directing the reaction toward the desired product through a specific mechanistic pathway.

For α-Fluorination:

Reagent Type: The use of an electrophilic N-F reagent like NFSi or Selectfluor will favor an ionic mechanism involving a nucleophilic enolate. nih.govresearchgate.net In contrast, some silver-catalyzed systems proceed via a radical mechanism initiated by single-electron transfer. researchgate.net The choice between these dictates the required reaction conditions and potential side products.

Catalyst System: In asymmetric fluorination, a chiral catalyst (e.g., a planar chiral isothiourea catalyst) is essential to create a chiral environment around the reacting center, thereby inducing enantioselectivity. organic-chemistry.org The combination of a Lewis acid (like a Ni(II) or Pd(II) complex) with a nucleophilic catalyst can create a dually activated enolate, enhancing reactivity and selectivity. nih.gov

For Isoquinoline Synthesis and Functionalization:

Transition Metal: Rhodium(III) catalysts are particularly effective for C-H activation/annulation reactions, often utilizing an internal oxidant within the substrate. nih.gov Palladium catalysts are workhorses for cross-coupling reactions (Suzuki, Sonogashira), which require pre-functionalized substrates (e.g., 6-bromo or 6-triflyloxyisoquinoline). nih.gov The choice of metal fundamentally alters the synthetic strategy.

Ligands: In palladium-catalyzed reactions, ligands play a crucial role in stabilizing the metal center and influencing its reactivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. Ligand selection can even control regioselectivity in certain reactions, such as decarboxylative allylation. nih.gov

Directing Groups: In C-H activation strategies, the directing group is not merely a spectator but an active participant in the mechanism, forming a covalent or coordinative bond with the catalyst to deliver it to a specific C-H bond, thus ensuring regioselectivity. researchgate.net

A plausible reaction mechanism for the synthesis of thiazolidin-4-one involves a catalyst activating an aldehyde to form an imine intermediate, followed by the addition of thioglycolic acid and subsequent intramolecular cyclization and dehydration. rroij.com The selection of a specific catalyst, such as β-cyclodextrin-SO3H, can enhance the electrophilicity and nucleophilicity of the reacting groups, facilitating the reaction. rroij.com

Stereochemical Control and Chiral Synthesis of 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid

Chirality at the α-Carbon of the Acetic Acid Moiety

The central feature of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid is the chiral center at the α-carbon of the acetic acid portion of the molecule. This carbon atom is bonded to four different substituents:

A fluorine atom (-F)

An isoquinolin-6-yl group

A carboxylic acid group (-COOH)

A hydrogen atom (-H)

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Fluoro-2-(isoquinolin-6-yl)acetic acid and (S)-2-Fluoro-2-(isoquinolin-6-yl)acetic acid. The distinct spatial orientation of these groups means that each enantiomer will interact differently with other chiral molecules, such as biological receptors or enzymes, leading to potentially different pharmacological profiles. Therefore, methods that can selectively produce one enantiomer over the other are of high importance.

Asymmetric Synthetic Strategies for Enantiopure Access

Achieving enantiopure this compound can be accomplished through several key asymmetric synthesis methodologies. These include the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and enantioselective catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of α-fluoro-α-aryl acetic acids, this strategy is highly effective.

A common approach involves the use of Evans' oxazolidinone auxiliaries. rsc.org The synthesis would begin by coupling (isoquinolin-6-yl)acetic acid to a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone, to form an N-acyl oxazolidinone. researchgate.net Deprotonation of this intermediate with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The steric bulk of the auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. Subsequent electrophilic fluorination with a reagent like N-fluorobenzenesulfonimide (NFSI) introduces the fluorine atom with a high degree of diastereoselectivity. Finally, cleavage of the auxiliary, typically via hydrolysis, yields the desired enantiomerically enriched α-fluoro acid. researchgate.net

Other classes of auxiliaries, such as pseudoephedrine amides and sulfur-based thiazolidinethiones, have also proven effective in controlling stereochemistry in similar alkylation and aldol (B89426) reactions and represent viable alternatives. wikipedia.orgscielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example | Key Reaction | Typical Diastereoselectivity |

|---|---|---|---|

| Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone | Enolate Alkylation/Fluorination | High (>95:5 dr) |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Enolate Alkylation | Good to High |

| Camphorsultams | (1S)-(+)-10-Camphorsultam | Diels-Alder, Alkylation | High to Excellent |

| Sulfur-Based Auxiliaries | Indene-based Thiazolidinethione | Aldol Reactions | Excellent (>99:1 dr) |

Substrate-controlled diastereoselective synthesis relies on a pre-existing chiral center within the starting material to influence the creation of a new stereocenter. unipi.it In the context of this compound, this could be achieved by first esterifying the racemic acid with a chiral alcohol, such as (–)-menthol or (–)-8-phenylmenthol. This creates a mixture of diastereomeric esters.

While separation of these diastereomers is a form of resolution (discussed in 4.3), another strategy involves modifying a related substrate that already contains a chiral center. For instance, a precursor molecule containing a chiral hydroxyl or amino group near the reaction site could direct the facial selectivity of an incoming fluorinating agent, leading to the preferential formation of one diastereomer. The key to this approach is the predictable relationship between the existing stereocenter and the newly formed one, which is often dictated by steric hindrance or chelation control. researchgate.net

Enantioselective catalysis is a powerful and atom-economical method for generating chiral molecules. scielo.org.mx This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, catalytic asymmetric fluorination is a particularly direct strategy. unipi.it

This can be accomplished using either metal-based catalysts or organocatalysts.

Metal Catalysis : Chiral transition metal complexes, such as those involving nickel, copper, or palladium, can catalyze the asymmetric fluorination of α-aryl acetic acid derivatives. For example, a catalytic system composed of NiCl₂ and a chiral bisphosphine ligand like BINAP has been shown to effectively catalyze the fluorination of silyl (B83357) ketene (B1206846) acetals derived from α-aryl acetates, yielding products with high enantiomeric excess (ee). nih.gov

Organocatalysis : Chiral organocatalysts, particularly chiral phosphoric acids or phase-transfer catalysts, have emerged as highly effective for enantioselective fluorination. nih.govescholarship.org In a phase-transfer system, a chiral catalyst can form a chiral ion pair with an enolate derived from an ester of (isoquinolin-6-yl)acetic acid. This chiral environment dictates the trajectory of the electrophilic fluorinating agent, resulting in high enantioselectivity. escholarship.org

Table 2: Examples of Catalytic Systems for Asymmetric α-Fluorination

| Catalyst Type | Catalyst/Ligand Example | Substrate Class | Typical Enantioselectivity |

|---|---|---|---|

| Transition Metal | NiCl₂-(S)-BINAP | α-Aryl Acetic Acid Derivatives | Up to 95% ee |

| Phase-Transfer Catalyst | Cinchona Alkaloid-derived Quaternary Ammonium (B1175870) Salt | β-Keto Esters | Good to Excellent |

| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | Enamides | Up to 98% ee |

| Dual Catalysis | Copper/Iridium Complexes | α-Fluoro α-Azaaryl Acetates | >99% ee |

Methods for Chiral Resolution and Enantiomeric Separation

When a racemic mixture of this compound is produced, chiral resolution is required to separate the two enantiomers.

One of the most established methods is diastereomeric salt formation . The racemic carboxylic acid is treated with an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine or an alkaloid like brucine (B1667951) or strychnine. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the addition of a strong acid liberates the individual enantiomers of the carboxylic acid. nih.gov Similarly, chiral acids like O,O'-dibenzoyl-L-tartaric acid can be used to resolve racemic bases. nih.gov

Another powerful technique is chiral chromatography . This method uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thereby allowing for their separation. This method is highly effective for both analytical determination of enantiomeric purity and for preparative-scale separation.

Spectroscopic and Chiroptical Characterization of Stereoisomers

Once the enantiomers of this compound are synthesized or separated, their identity and enantiomeric purity must be confirmed.

NMR Spectroscopy : While standard ¹H and ¹³C NMR spectra of enantiomers are identical, their spectra can be differentiated in a chiral environment. This is achieved by using chiral solvating agents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid chloride. In the resulting diastereomeric esters, the corresponding protons and carbons are no longer chemically equivalent and will exhibit distinct signals. ¹⁹F NMR is also particularly useful for fluorinated compounds. researchgate.net

Chiroptical Methods : These techniques are essential for characterizing chiral molecules as they directly measure the differential interaction of the molecule with polarized light.

Optical Rotation : Measures the rotation of plane-polarized light by a chiral sample. Each enantiomer will rotate the light to an equal but opposite degree.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. unipi.it The resulting spectrum is unique for each enantiomer and serves as a molecular fingerprint. The absolute configuration of an enantiomer can often be determined by comparing its experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. unibo.it

Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. It provides detailed information about the stereochemistry of the molecule in solution.

Table 3: Techniques for Stereochemical Characterization

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | Separation of enantiomers and determination of enantiomeric excess (ee) |

| NMR with Chiral Agents | Formation of a diastereomeric complex or derivative | Determination of enantiomeric purity; structural analysis |

| Optical Rotation | Rotation of plane-polarized light | Routine characterization of bulk sample chirality |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Determination of absolute configuration (with computation) |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Determination of absolute configuration in solution |

Chemical Derivatization and Scaffold Modifications of 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid

Transformations at the Carboxylic Acid Functionality (e.g., Amides, Esters)

The carboxylic acid moiety is a prime site for derivatization, commonly transformed into esters and amides to modulate properties such as solubility, stability, and cell permeability.

Esters: Esterification of the carboxylic acid can be achieved through standard methods, such as reaction with an alcohol under acidic conditions or via activation of the carboxylic acid followed by reaction with an alcohol. For instance, methyl or ethyl esters can be synthesized to serve as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid.

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a diverse range of primary or secondary amines. This transformation is typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. A notable example from patent literature involves the coupling of a related isoquinoline-containing acid with 6-aminoisoquinoline (B57696) to form an amide bond, a key step in the synthesis of more complex molecules. google.com This strategy allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the derivatives.

The following table summarizes common transformations at the carboxylic acid functionality:

| Derivative Type | Reagents and Conditions | Purpose |

| Esters | Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H₂SO₄) | Prodrug design, Improved lipophilicity |

| Amides | Primary/Secondary Amine, Coupling agent (e.g., EDC, DCC), Base | SAR studies, Introduction of diverse functional groups |

Functionalization of the Isoquinoline (B145761) Nitrogen and Aromatic Rings

The isoquinoline nucleus offers several positions for functionalization, including the basic nitrogen atom and the carbon atoms of both the pyridine (B92270) and benzene (B151609) rings.

Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen makes it nucleophilic and susceptible to alkylation or oxidation. N-alkylation can introduce small alkyl groups or more complex side chains, potentially influencing the compound's binding affinity or pharmacokinetic profile.

Aromatic Rings: Electrophilic aromatic substitution reactions can introduce substituents onto the benzene and pyridine rings of the isoquinoline core. The positions of substitution are directed by the existing ring structure. Halogenation, nitration, and Friedel-Crafts reactions are common methods to functionalize these rings, although the specific conditions must be carefully chosen to avoid unwanted side reactions. nih.govthieme-connect.de

Construction of Fused and Polycyclic Systems Incorporating the Core Structure

The 2-Fluoro-2-(isoquinolin-6-yl)acetic acid scaffold can serve as a building block for the synthesis of more complex, rigid structures through the construction of fused and polycyclic systems. These modifications can lead to compounds with novel three-dimensional shapes and potentially enhanced biological activity.

One approach involves intramolecular cyclization reactions where the carboxylic acid or a derivative thereof reacts with a functional group on the isoquinoline ring or a pre-installed substituent. Another strategy is the use of cycloaddition reactions, such as [3+2] cycloadditions, to build new heterocyclic rings onto the isoquinoline core. nih.gov For example, isoquinolinium ylides can react with various dipolarophiles to construct pyrroloisoquinoline systems. nih.gov The synthesis of fused systems like oxazolo- and pyrrolo[3,2-c]isoquinolines often involves multi-step sequences starting from functionalized isoquinolines. researchgate.net Such strategies are integral to creating structurally complex molecules for medicinal chemistry. mdpi.comnih.gov

Strategic Introduction of Diverse Substituents for Structural Exploration

For example, introducing electron-donating or electron-withdrawing groups on the isoquinoline ring can modulate the pKa of the nitrogen atom and influence intermolecular interactions. nih.gov The introduction of bulky groups can probe the steric tolerance of a potential binding site. Fluorine, already present in the parent compound, is a key substituent in medicinal chemistry due to its ability to block metabolism and modulate acidity. nih.gov

Synthetic Strategies for Bioisosteric Analogs and Derivatives

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. nih.gov For this compound, several bioisosteric replacements can be envisioned.

The carboxylic acid group, for instance, can be replaced with other acidic moieties such as a tetrazole, a hydroxamic acid, or an acylsulfonamide. nih.gov These groups can mimic the acidic nature of the carboxylic acid while potentially offering improved metabolic stability or cell permeability.

The fluorine atom can be considered a bioisostere of a hydrogen atom, where its introduction can significantly impact potency and metabolic stability. nih.govuniroma1.itu-tokyo.ac.jp The isoquinoline ring itself could be replaced by other bicyclic heteroaromatic systems like quinoline (B57606), quinoxaline, or benzothiazole (B30560) to explore the impact of nitrogen placement and ring electronics.

The synthesis of these analogs often requires de novo synthesis of the core structure with the desired bioisosteric replacement already in place.

Computational and Theoretical Investigations on 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-Fluoro-2-(isoquinolin-6-yl)acetic acid, DFT calculations would typically be performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost.

Commonly employed combinations include:

B3LYP/6-31G(d,p): This level of theory is often used for initial geometry optimizations and frequency calculations, providing a good baseline for the molecule's structural parameters.

B3LYP/6-311g(d,p): For more refined energy calculations and electronic property predictions, a larger basis set like 6-311g(d,p) would be utilized to provide a more accurate description of the electron distribution.

These calculations would yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, offering a precise 3D model of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the location of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO's location would highlight the regions susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around several single bonds, leading to various possible conformations.

Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule, identifying the low-energy, stable conformations, as well as the higher-energy transition states that separate them. Understanding the preferred conformations is essential for predicting how the molecule might interact with biological targets such as enzymes or receptors.

Prediction of Spectroscopic Properties from Computational Models

Computational models can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. For this compound, the following spectroscopic properties could be predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for functional groups such as the carboxylic acid C=O and O-H stretches, as well as vibrations associated with the isoquinoline (B145761) ring and the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning the signals in experimentally obtained NMR data, confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. This provides information about the molecule's chromophores and its behavior upon exposure to ultraviolet and visible light.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be applied to understand its synthesis and potential degradation pathways.

By mapping the reaction coordinates, researchers can identify the transition state structures, which are the highest energy points along a reaction pathway. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. This type of analysis is crucial for optimizing reaction conditions and understanding the stability of the compound.

Computational Approaches to Structure-Reactivity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR investigations. For this compound, computational SAR studies would involve:

Quantitative Structure-Activity Relationship (QSAR): This approach involves developing mathematical models that correlate the structural or physicochemical properties of a series of related compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound and its analogues, a QSAR model could be built to predict the activity of new, unsynthesized compounds.

Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be performed. This involves computationally placing the molecule into the active site of the target protein to predict its binding orientation and affinity. This information is invaluable for understanding the molecular basis of its activity and for designing more potent derivatives.

Applications in Advanced Organic Synthesis

Building Block for Asymmetric Synthesis of Chiral Molecules

The presence of a fluorine atom at the α-position to the carboxylic acid in 2-Fluoro-2-(isoquinolin-6-yl)acetic acid makes it an important precursor for the asymmetric synthesis of chiral molecules. The catalytic asymmetric synthesis of α-fluoro-α-aryl acetic acid derivatives is a key strategy for accessing enantiomerically enriched compounds that are valuable in medicinal chemistry. azregents.edursc.org

Various catalytic systems have been developed for the asymmetric fluorination of α-aryl acetic acid derivatives, achieving high yields and enantioselectivities. These methods often employ chiral ligands in combination with transition metals to control the stereochemical outcome of the fluorination step. The isoquinoline (B145761) group in this compound can influence the reactivity and selectivity of these transformations, potentially leading to novel chiral products.

Below is a table summarizing representative catalytic systems used in the asymmetric synthesis of related α-fluoro-α-aryl acetic acid derivatives:

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Pd(II)/Chiral Ligand | α-Aryl Acetic Acid Derivatives | Up to 98% | azregents.edu |

| Ni(II)/Chiral Ligand | α-Aryl Acetic Acid Derivatives | Up to 95% | rsc.org |

| Organocatalyst | α-Aryl Acetic Acid Derivatives | Up to 92% | rsc.org |

This table is generated based on data from analogous reactions and serves as an illustrative example.

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The isoquinoline core of this compound serves as a versatile scaffold for the synthesis of a wide array of nitrogen-containing heterocyclic systems. Isoquinoline and its derivatives are fundamental building blocks in the synthesis of natural products and pharmaceutically active compounds. nih.govresearchgate.netorganic-chemistry.org

The functionalized side chain of this compound can be chemically manipulated to participate in various cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. For instance, the carboxylic acid moiety can be converted into other functional groups that can undergo intramolecular reactions with the isoquinoline ring or with other externally introduced reagents.

Recent synthetic strategies for the construction of isoquinoline-based heterocycles include:

Copper-catalyzed multi-component reactions: To construct indole- and isoquinoline-fused nitrogen-containing heterocycles. nih.gov

Rhodium-catalyzed C-H activation: For the synthesis of functionalized isoquinolines. nih.gov

Palladium-catalyzed coupling and cyclization: A versatile method for creating substituted isoquinolines. organic-chemistry.org

Intermediate in the Synthesis of Complex Molecular Architectures

Fluorinated building blocks are of paramount importance in the synthesis of complex molecular architectures due to the unique properties that fluorine imparts, such as enhanced metabolic stability and binding affinity. nih.govnih.govrsc.org The isoquinoline scaffold is also a common feature in many biologically active natural products and complex organic molecules. nih.govresearchgate.net

Therefore, this compound represents a valuable intermediate that combines both a fluorinated stereocenter and a key heterocyclic motif. This allows for its incorporation into larger, more complex molecules through various synthetic transformations. The carboxylic acid functionality provides a handle for peptide couplings, esterifications, and other functional group interconversions, enabling the integration of the fluoro-isoquinoline unit into a larger molecular framework.

The use of such fluorinated building blocks is a rapidly growing area in drug discovery and materials science. nih.gov

Role in Fluoroalkylation Reactions

The this compound can potentially serve as a reagent in fluoroalkylation reactions. These reactions are crucial for the introduction of fluorine-containing groups into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals. acs.orgacs.org

While direct use of this specific acid in fluoroalkylation might be less common, its derivatives could be employed. For instance, decarboxylative fluoroalkylation is a known strategy where a carboxylic acid is converted into a fluoroalkyl group. The development of photocatalytic methods has expanded the scope of these reactions, allowing for the use of a wider range of substrates under mild conditions. acs.org

The reactivity of related α-fluoroacetic acid derivatives in such transformations suggests that this compound could be a precursor to a reactive intermediate for the transfer of the fluoro(isoquinolin-6-yl)methyl group to various nucleophiles.

Contribution to the Development of Novel Synthetic Reagents and Methodologies

The unique structural features of this compound make it a candidate for the development of novel synthetic reagents and methodologies. The isoquinoline moiety is known to act as a ligand in transition metal catalysis and as a core structure in organocatalysts. nih.govrsc.org

The introduction of a fluorine atom can modulate the electronic properties and steric hindrance of such catalysts, potentially leading to improved reactivity and selectivity. For example, chiral catalysts based on fluorinated isoquinoline scaffolds could be developed for a variety of asymmetric transformations.

Furthermore, the development of new synthetic methods often relies on the availability of unique building blocks. The synthesis and exploration of the reactivity of compounds like this compound can inspire the discovery of new reactions and synthetic strategies.

Future Research Directions and Challenges in 2 Fluoro 2 Isoquinolin 6 Yl Acetic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, making the development of green synthetic routes for 2-fluoro-2-(isoquinolin-6-yl)acetic acid a critical area of future research. A primary challenge lies in minimizing the environmental impact of existing synthetic methods, which may rely on hazardous reagents and generate significant waste.

Future research will likely focus on the following green chemistry principles:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves exploring catalytic reactions that proceed with high efficiency and selectivity.

Use of Safer Solvents and Reagents: Replacing toxic and environmentally persistent solvents and reagents with greener alternatives. This could involve the use of water, supercritical fluids, or biodegradable solvents. Research into solid-state synthesis or solvent-free reaction conditions is also a promising avenue.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. The use of microwave or ultrasound irradiation as alternative energy sources could also be explored.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals. While challenging for a complex molecule like this compound, this remains a long-term goal for sustainable chemistry.

A significant advancement in this area is the catalytic α-C–H fluorination of aryl acetic acids, which can provide α-fluoro aryl acetic acids in a single step with high yields. rsc.org The use of a boron catalyst in this process represents a move towards more environmentally benign catalytic systems. rsc.org

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Catalytic C-H Fluorination | Reduces the need for pre-functionalized substrates and stoichiometric reagents, improving atom economy. |

| Use of Biocatalysis | Enzymes can offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. |

| Flow Chemistry | Enables better control over reaction parameters, potentially leading to higher yields and reduced waste. |

Advancements in Highly Stereoselective Synthesis

The fluorine atom in this compound creates a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of highly stereoselective synthetic methods is of paramount importance.

Key challenges and future directions in this area include:

Asymmetric Catalysis: The design and application of novel chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of the fluorination step or other key bond-forming reactions.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries to direct the stereoselective introduction of the fluorine atom. Future work will focus on developing more efficient and easily recyclable auxiliaries.

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Recent research has demonstrated the successful stereodivergent synthesis of related α-fluoro α-azaaryl γ-butyrolactones using a cooperative copper and iridium catalysis system. nih.gov This approach allows for the synthesis of all four stereoisomers of the product by simply changing the enantiomer of the catalysts, showcasing a high level of stereochemical control. nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of this compound.

| Stereoselective Method | Key Features and Potential for this compound |

| Asymmetric Transition Metal Catalysis | Offers high enantioselectivity and catalytic turnover numbers. |

| Organocatalysis | Avoids the use of potentially toxic and expensive metals. |

| Biocatalysis | Provides high stereoselectivity under mild and environmentally friendly conditions. |

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of this compound is crucial for its derivatization and the synthesis of more complex molecules. The presence of the fluorine atom, the carboxylic acid group, and the isoquinoline (B145761) moiety offers multiple sites for chemical modification.

Future research in this area should focus on:

C-F Bond Activation: Developing methods for the selective activation and functionalization of the C-F bond, which is typically strong and unreactive. This could open up new avenues for creating novel analogs.

Decarboxylative Couplings: Utilizing the carboxylic acid group as a handle for decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Functionalization of the Isoquinoline Ring: Exploring late-stage functionalization of the isoquinoline core to rapidly generate a library of derivatives for structure-activity relationship studies.

The reactivity of similar α-fluoro α-azaaryl acetates has been explored in asymmetric [3+2] annulation reactions, demonstrating their utility as building blocks for more complex heterocyclic structures. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to larger-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer potential solutions for improving the efficiency, safety, and reproducibility of the synthesis of this compound.

Key advantages and future research directions include:

Improved Safety: Flow reactors can handle hazardous reagents and reactive intermediates more safely due to the small reaction volumes and enhanced heat and mass transfer.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives, accelerating the drug discovery process.

Future work will involve the development of robust and scalable flow chemistry protocols for the key steps in the synthesis of this compound, including fluorination and purification.

Advanced Computational Predictions for Rational Design and Discovery

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the properties and reactivity of molecules, guiding experimental efforts.

For this compound, computational studies can be employed to:

Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and metabolic stability to guide the design of analogs with improved pharmacokinetic profiles.

Model Biological Activity: Use molecular docking and other computational techniques to predict the binding affinity of the compound and its derivatives to biological targets.

Elucidate Reaction Mechanisms: Investigate the mechanisms of key synthetic reactions to optimize reaction conditions and improve yields.

By integrating computational predictions with experimental work, researchers can adopt a more rational and efficient approach to the design and discovery of new derivatives of this compound with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-2-(isoquinolin-6-yl)acetic acid, and how do reaction conditions influence yield?

- The synthesis of fluorinated isoquinoline-acetic acid derivatives typically involves multi-step reactions, including Friedel-Crafts acylation or nucleophilic substitution to introduce the fluorine atom. For example, analogous indole derivatives are synthesized using oxidizing agents (e.g., potassium permanganate) for ketone formation and nucleophiles (e.g., amines) for substitutions .

- Key factors : Temperature (60–80°C for substitution reactions), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Yields are optimized by controlling reaction time and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C/¹⁹F) : Critical for confirming fluorine substitution and acetic acid moiety. ¹⁹F NMR (δ -110 to -150 ppm) identifies fluorine position, while ¹H NMR resolves aromatic protons in the isoquinoline ring .

- LC-MS/MS : Validates molecular weight (MW ~235.2 g/mol) and detects impurities. High-resolution MS (HRMS) provides exact mass confirmation (±5 ppm error) .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar solvents (DMSO, methanol) but poorly in water. Stability is pH-dependent; the acetic acid group protonates below pH 3, reducing solubility. Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data for this compound be resolved?

- Contradiction analysis : Discrepancies may arise from polymorphism (different crystal packing) or dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes and PXRD (powder X-ray diffraction) to compare experimental and simulated patterns from single-crystal data .

- Cross-validation : Pair NMR with DFT calculations to model electronic environments and predict chemical shifts .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during acetic acid moiety formation .

- Asymmetric catalysis : Employ Pd-catalyzed C–F coupling or organocatalytic fluorination (e.g., Cinchona alkaloids) to achieve >90% ee. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column .

Q. How does fluorination at the 2-position influence bioactivity compared to non-fluorinated analogs?

- Mechanistic insights : Fluorine’s electronegativity enhances metabolic stability and binding affinity to targets (e.g., kinases). Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and assess pharmacokinetics (e.g., microsomal stability) .

- SAR studies : Synthesize analogs with Cl/Br/CF₃ substitutions and evaluate cytotoxicity (e.g., MTT assays) to delineate fluorine’s role .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | Selectfluor®, DMF, 80°C | 65 | 98 | |

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, RT | 45 | 95 |

Table 2 : Key Analytical Parameters

| Technique | Critical Parameters | Application |

|---|---|---|

| ¹⁹F NMR | δ -120 ppm (CF coupling) | Fluorine position confirmation |

| LC-MS/MS (ESI⁻) | m/z 235.1 [M-H]⁻ | Impurity profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.